

Application Note: Quantification of Crizotinib in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Crizotinib-d5	
Cat. No.:	B3026244	Get Quote

Introduction

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Therapeutic drug monitoring of crizotinib is crucial for optimizing treatment efficacy and minimizing toxicity. This application note provides a detailed protocol for the quantitative analysis of crizotinib in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with **Crizotinib-d5** as the internal standard (IS). The method is suitable for pharmacokinetic studies and routine clinical monitoring.

ExperimentalMaterials and Reagents

- Crizotinib (purity ≥98%)
- Crizotinib-d5 (isotopic purity ≥99%)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (deionized, 18 MΩ·cm)



Human plasma (K2-EDTA)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer

Preparation of Solutions

Stock Solutions (1 mg/mL):

- Crizotinib: Dissolve an appropriate amount of crizotinib in methanol.
- Crizotinib-d5 (IS): Dissolve an appropriate amount of Crizotinib-d5 in methanol.

Working Solutions:

- Prepare serial dilutions of the crizotinib stock solution in 50:50 (v/v) methanol/water to create working solutions for calibration standards and quality control samples.
- Dilute the Crizotinib-d5 stock solution in methanol to prepare the internal standard working solution.

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction.

Protocol 1: Protein Precipitation[1][2]

- To 50 μ L of human plasma, add 150 μ L of the internal standard working solution in acetonitrile.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 12,000 x g for 10 minutes.



- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)[3][4]

- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load 100 μ L of human plasma, pre-treated with 10 μ L of the internal standard working solution, onto the cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Conditions

Liquid Chromatography:

- Column: C18 column (e.g., 50 x 2.1 mm, 1.8 μm)[1][3]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile or Methanol[2][3]
- Flow Rate: 0.4 mL/min[1]
- Injection Volume: 5 μL[1]
- Column Temperature: 40 °C

Mass Spectrometry:



- Ionization Mode: Electrospray Ionization (ESI), Positive[1]
- Scan Type: Multiple Reaction Monitoring (MRM)

Data Analysis

The concentration of crizotinib in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the calibration curve is assessed using a weighted linear regression model.

Results and Discussion Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, and stability.

Table 1: Linearity and Lower Limit of Quantification

Analyte	Linearity Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r²)
Crizotinib	5 - 5000	5	> 0.99

Data synthesized from multiple sources indicating common ranges.[1][3][4]

Table 2: Precision and Accuracy



QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	5	< 15	85 - 115	< 15	85 - 115
LQC	15	< 15	85 - 115	< 15	85 - 115
MQC	100	< 15	85 - 115	< 15	85 - 115
HQC	4000	< 15	85 - 115	< 15	85 - 115

Acceptance criteria based on regulatory guidelines and typical validation results.[1][3]

Table 3: Mass Spectrometric Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Crizotinib	450.2	260.2
Crizotinib-d5	455.2	265.1

Note: The exact mass transition for the deuterated internal standard may vary slightly (e.g., m/z 457.2 > 267.3) depending on the specific labeled positions.[3][4][5]

Workflow Diagram

Caption: Experimental workflow for the quantification of Crizotinib.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of crizotinib in human plasma. The protocol is well-suited for high-throughput analysis in a clinical or research setting, aiding in the pharmacokinetic assessment and therapeutic drug monitoring of crizotinib.



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